Trimethyl{[(2S)-octan-2-yl]oxy}silane
Description
Trimethyl{[(2S)-octan-2-yl]oxy}silane is a chiral organosilicon compound featuring a silicon atom bonded to three methyl groups and a stereospecific octan-2-yloxy substituent. Its structure combines the hydrolytic stability of trimethylsiloxy groups with the hydrophobic and stereochemical properties of the (2S)-octan-2-yl chain. Such silanes are typically used as intermediates in organic synthesis, surface modifiers, or coupling agents due to their hydrolyzable Si–O bonds and tunable hydrophobicity.
Properties
CAS No. |
65500-76-7 |
|---|---|
Molecular Formula |
C11H26OSi |
Molecular Weight |
202.41 g/mol |
IUPAC Name |
trimethyl-[(2S)-octan-2-yl]oxysilane |
InChI |
InChI=1S/C11H26OSi/c1-6-7-8-9-10-11(2)12-13(3,4)5/h11H,6-10H2,1-5H3/t11-/m0/s1 |
InChI Key |
UHWVCRDNNJCGLG-NSHDSACASA-N |
Isomeric SMILES |
CCCCCC[C@H](C)O[Si](C)(C)C |
Canonical SMILES |
CCCCCCC(C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[(2S)-octan-2-yl]oxy}silane typically involves the reaction of octan-2-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with trimethylchlorosilane to yield the desired product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silane compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{[(2S)-octan-2-yl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The alkoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethyl{[(2S)-octan-2-yl]oxy}silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable and biocompatible siloxane linkages.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives due to its excellent thermal and chemical stability.
Mechanism of Action
The mechanism by which Trimethyl{[(2S)-octan-2-yl]oxy}silane exerts its effects involves the formation of stable silicon-oxygen bonds. The silicon atom in the compound acts as a Lewis acid, facilitating the formation of these bonds with various nucleophiles. This property is exploited in various applications, including the stabilization of reactive intermediates and the formation of durable coatings.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key parameters of Trimethyl{[(2S)-octan-2-yl]oxy}silane and similar compounds:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties/Applications |
|---|---|---|---|---|---|
| This compound | (2S)-octan-2-yloxy | C11H26OSi | ~202.4 | Not Provided | Chiral intermediates, surface modification |
| Butan-2-yloxy(trimethyl)silane | Butan-2-yloxy | C7H18OSi | 146.30 | 1825-66-7 | Shorter alkyl chain; industrial coatings |
| Hexamethyldisiloxane | (Trimethylsilyl)oxy | C6H18OSi2 | 162.38 | 107-46-0 | Solvent, silicone precursor |
| Trimethoxy(perfluorooctyl)silane | Perfluorooctyl, methoxy | C11H13F13O3Si | 510.38 | 85857-16-5 | Superhydrophobic coatings, non-hazardous |
| Trimethyl(octadecyloxy)silane | Octadecyloxy | C21H46OSi | 342.68 | 18748-98-6 | Long-chain hydrophobe; lubricant additive |
| Trimethyl-2-thienylsilane | 2-Thienyl | C7H12SSi | 156.32 | 18245-28-8 | Organic electronics, cross-coupling |
Key Observations :
- Chain Length and Hydrophobicity : The octan-2-yloxy group in the target compound provides moderate hydrophobicity compared to shorter (butan-2-yloxy) or longer (octadecyloxy) analogs. Perfluorinated chains (e.g., in CAS 85857-16-5) exhibit extreme hydrophobicity and chemical inertness .
- Stereochemical Influence: The (2S)-configuration in the octan-2-yl group may enhance enantioselectivity in asymmetric synthesis compared to non-chiral analogs like hexamethyldisiloxane .
- Reactivity : Methoxy-substituted silanes (e.g., trimethoxymethylsilane, CAS 1185-55-3) hydrolyze faster than alkyloxy derivatives due to higher electrophilicity at silicon .
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